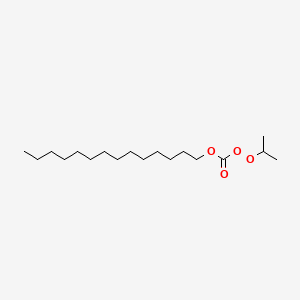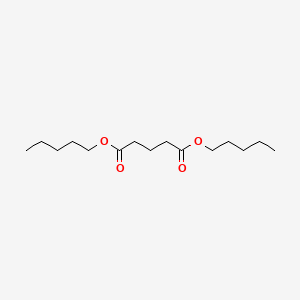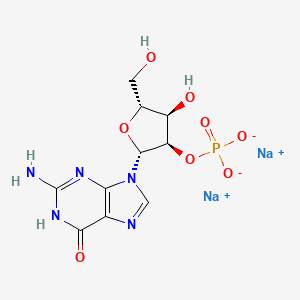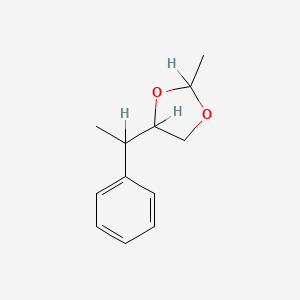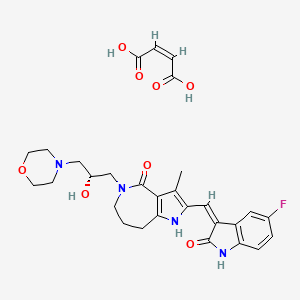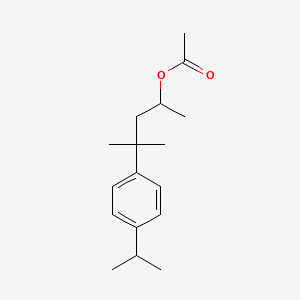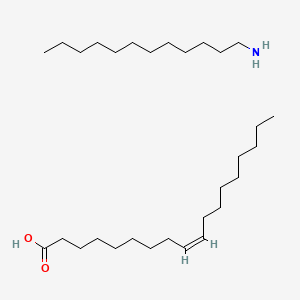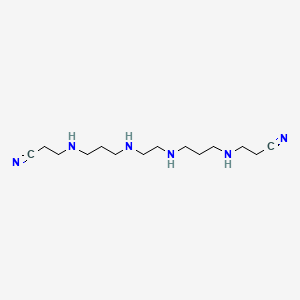
3-iso-Butoxyphenyl methyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-iso-Butoxyphenyl methyl sulfide is an organic compound with the molecular formula C11H16OS. It consists of a phenyl ring substituted with an iso-butoxy group and a methyl sulfide group. This compound is part of the broader class of organosulfur compounds, which are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing sulfides, including 3-iso-Butoxyphenyl methyl sulfide, involves the reaction of thiols with alkyl halides in the presence of a base. For instance, the reaction of benzenethiol with methyl iodide and sodium hydroxide yields methyl phenyl sulfide . This reaction follows an S_N2 pathway, where the thiolate ion acts as a nucleophile and attacks the alpha carbon of the alkyl halide, displacing the halide ion and forming the sulfide .
Another method involves the use of benzyl bromides as starting materials in the presence of potassium thioacetate and Oxone®, which are low-cost and readily accessible chemicals. This method is highly compatible with a variety of functional groups and delivers a series of sulfides, bis-sulfides, and sulfoxides in good yields .
Industrial Production Methods
Industrial production of sulfides often involves large-scale reactions using similar principles as laboratory synthesis but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of these processes, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-iso-Butoxyphenyl methyl sulfide can undergo various chemical reactions, including:
Oxidation: Sulfides can be oxidized to sulfoxides and further to sulfones.
Substitution: Sulfides can participate in substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peroxy acids.
Bases: Sodium hydroxide, potassium thioacetate.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products Formed
Sulfoxides: Formed by partial oxidation of sulfides.
Sulfones: Formed by complete oxidation of sulfides.
Scientific Research Applications
3-iso-Butoxyphenyl methyl sulfide has several applications in scientific research:
Medicinal Chemistry: Organosulfur compounds are used in the development of pharmaceuticals due to their biological activity.
Materials Science: Sulfides are used in the synthesis of materials with specific properties, such as conductive polymers and catalysts.
Organic Synthesis: Sulfides serve as intermediates in the synthesis of more complex molecules, facilitating the formation of carbon-sulfur bonds.
Mechanism of Action
The mechanism by which 3-iso-Butoxyphenyl methyl sulfide exerts its effects depends on its specific application. In medicinal chemistry, sulfides can act as enzyme inhibitors or modulators of biological pathways. For example, they may inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .
Comparison with Similar Compounds
3-iso-Butoxyphenyl methyl sulfide can be compared with other sulfides, such as methyl phenyl sulfide and dimethyl sulfide. While all these compounds share a common sulfur atom bonded to hydrocarbon groups, their reactivity and applications can differ based on the nature of the substituents:
Methyl Phenyl Sulfide: Used as a solvent and in organic synthesis.
Dimethyl Sulfide: Known for its use as a flavoring agent and in the production of dimethyl sulfoxide (DMSO).
The unique structure of this compound, with its iso-butoxy group, imparts distinct properties that can be leveraged in specific applications .
Properties
Molecular Formula |
C11H16OS |
|---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
1-(2-methylpropoxy)-3-methylsulfanylbenzene |
InChI |
InChI=1S/C11H16OS/c1-9(2)8-12-10-5-4-6-11(7-10)13-3/h4-7,9H,8H2,1-3H3 |
InChI Key |
UUPFQZSHYHJWJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC(=CC=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


